

spectroscopic analysis and data interpretation for 6-bromo-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-bromo-2H-chromene-3-carbaldehyde

Cat. No.: B1265605

[Get Quote](#)

Spectroscopic Analysis of 6-bromo-2H-chromene-3-carbaldehyde: A Comparative Guide

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for the spectroscopic analysis and data interpretation of **6-bromo-2H-chromene-3-carbaldehyde**. Due to the limited availability of public spectroscopic data for this specific compound, this document utilizes comprehensive data for the structurally related analogue, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, as a primary example. This guide also includes data for other substituted chromene derivatives to illustrate the influence of different functional groups on spectroscopic outcomes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for our primary example, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, and a selection of other chromene derivatives for comparative analysis.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	H-2 (s)	H-5 (dd)	H-6 (ddd)	H-7 (ddd)	H-8 (dd)	Aromatic Protons (m)	Aldehyde CHO (s)
4-chloro-2-phenyl-2H-chromene-3-carbaldehyde[1]	6.40 ppm	7.72 ppm	7.03 ppm	7.35 ppm	6.89 ppm	7.25-7.31 ppm (5H)	10.30 ppm
4-chloro-2-(4-nitrophenyl)-2H-chromene-3-carbaldehyde[1]	6.47 ppm	7.74 ppm	7.08 ppm	7.42 ppm	6.97 ppm	7.47 ppm (d, 2H), 8.13 ppm (d, 2H)	10.32 ppm

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Table 3: IR and Mass Spectrometry Data

Compound	IR (cm ⁻¹)	Mass Spectrometry (m/z)
6-bromo-3-methyl-2H-chromen-2-one ^[2]	1726 (C=O), 1599, 1478, 1248, 922, 815	[M+H] ⁺ : 238.97
6-chloro-3-methyl-2H-chromen-2-one ^[2]	1726 (C=O), 1602, 1410, 1479, 925, 815	[M+H] ⁺ : 195.02

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 MHz spectrometer. Data was acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 transients.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 75 MHz spectrometer with proton decoupling. A spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 transients were used.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was ground with KBr powder and pressed into a thin pellet.
- Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

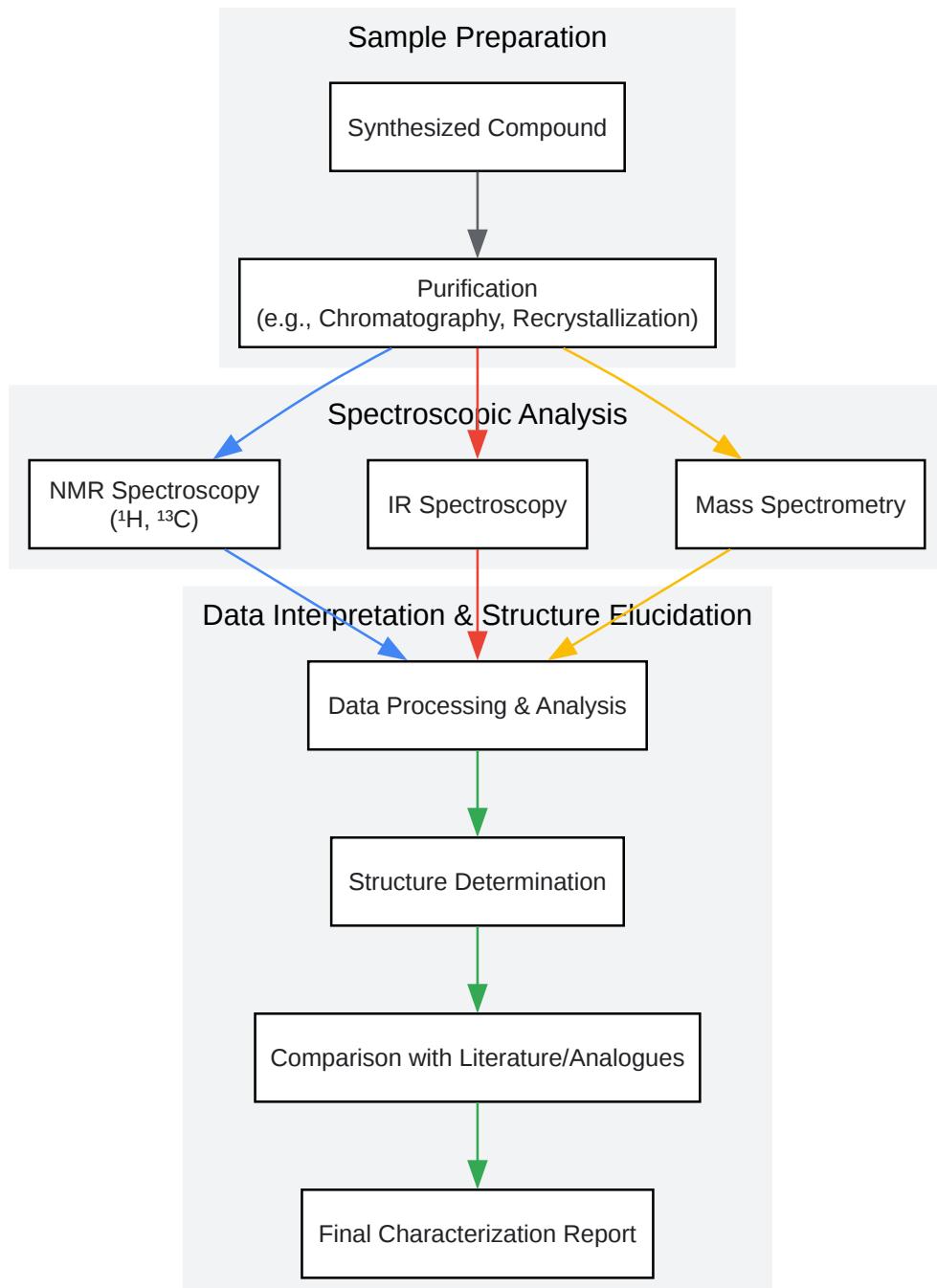
- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

- Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
- Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [spectroscopic analysis and data interpretation for 6-bromo-2H-chromene-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265605#spectroscopic-analysis-and-data-interpretation-for-6-bromo-2h-chromene-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com